molecular formula C7H14ClNO B2994019 N-(5-chloropentyl)acetamide CAS No. 32769-61-2

N-(5-chloropentyl)acetamide

Cat. No.: B2994019
CAS No.: 32769-61-2
M. Wt: 163.65
InChI Key: ONKGMPAWHROVBK-UHFFFAOYSA-N
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Description

N-(5-Chloropentyl)acetamide is an organic compound with the molecular formula C₇H₁₄ClNO It is a derivative of acetamide, where the acetamide group is attached to a 5-chloropentyl chain

Mechanism of Action

Target of Action

The primary target of N-(5-chloropentyl)acetamide is the Aliphatic amidase expression-regulating protein . This protein is found in Pseudomonas aeruginosa, a common bacterium .

Mode of Action

This compound negatively regulates the expression of the aliphatic amidase operon . It functions by inhibiting the action of the Aliphatic amidase expression-regulating protein at the protein level . This regulation can affect the metabolic activities of the organism.

Biochemical Pathways

It’s known that the compound plays a role in the regulation of the aliphatic amidase operon . Amidases are enzymes that catalyze the hydrolysis of amide bonds, and they are involved in various metabolic processes. The inhibition of these enzymes can potentially disrupt these processes.

Pharmacokinetics

The compound’s molecular weight is 16365 , which could influence its pharmacokinetic properties. Generally, smaller molecules are absorbed more easily and distributed more widely in the body.

Result of Action

The molecular and cellular effects of this compound’s action are largely unknown due to the lack of extensive research on this compound. Given its role in inhibiting the aliphatic amidase expression-regulating protein, it can be inferred that the compound may affect the metabolic activities of organisms that express this protein .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(5-Chloropentyl)acetamide can be synthesized through the reaction of 5-chloropentylamine with acetic anhydride. The reaction typically involves the following steps:

    Formation of 5-chloropentylamine: This can be achieved by the reaction of 5-chloropentanol with thionyl chloride (SOCl₂) to form 5-chloropentyl chloride, followed by the reaction with ammonia (NH₃) to yield 5-chloropentylamine.

    Acetylation: The 5-chloropentylamine is then reacted with acetic anhydride (CH₃CO)₂O under mild heating to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions: N-(5-Chloropentyl)acetamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the 5-chloropentyl chain can be replaced by other nucleophiles, such as hydroxide ions (OH⁻) or amines (NH₂R).

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 5-chloropentanoic acid and ammonia.

    Reduction: The compound can be reduced to form the corresponding amine, N-(5-chloropentyl)amine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or primary amines (RNH₂) are commonly used.

    Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used.

Major Products:

    Nucleophilic Substitution: Products depend on the nucleophile used, e.g., N-(5-hydroxypentyl)acetamide.

    Hydrolysis: 5-Chloropentanoic acid and ammonia.

    Reduction: N-(5-chloropentyl)amine.

Scientific Research Applications

N-(5-Chloropentyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

N-(5-Chloropentyl)acetamide can be compared with other similar compounds, such as:

    N-(5-Bromopentyl)acetamide: Similar structure but with a bromine atom instead of chlorine.

    N-(5-Hydroxypentyl)acetamide: Contains a hydroxyl group instead of a chlorine atom.

    N-(5-Chloropentyl)propionamide: Similar structure but with a propionamide group instead of acetamide.

Uniqueness: this compound is unique due to its specific chemical structure, which imparts distinct reactivity and potential applications compared to its analogs. The presence of the chlorine atom in the 5-chloropentyl chain influences its chemical behavior and interactions with biological targets.

Properties

IUPAC Name

N-(5-chloropentyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14ClNO/c1-7(10)9-6-4-2-3-5-8/h2-6H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONKGMPAWHROVBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCCCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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